molecular formula C22H30ClNO B12926742 1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride CAS No. 35706-67-3

1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride

Cat. No.: B12926742
CAS No.: 35706-67-3
M. Wt: 359.9 g/mol
InChI Key: MLZPHNSMIGXNTD-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride is a synthetic compound characterized by a propanol backbone substituted with two phenyl groups at the 1-position, an isopropyl group at the 2-position, and a pyrrolidinyl group at the 3-position. Its molecular formula is C₂₂H₂₈NOCl, with a molecular weight of approximately 358.9 g/mol (calculated from structural analogs in ).

Properties

CAS No.

35706-67-3

Molecular Formula

C22H30ClNO

Molecular Weight

359.9 g/mol

IUPAC Name

3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride

InChI

InChI=1S/C22H29NO.ClH/c1-18(2)21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21,24H,9-10,15-17H2,1-2H3;1H

InChI Key

MLZPHNSMIGXNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the butanol backbone and diphenyl groups. The synthetic route may include:

    Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the butanol backbone and diphenyl groups.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the butanol backbone.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and yield .

Scientific Research Applications

3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and diphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol HCl 1,1-diphenyl, 2-isopropyl, 3-pyrrolidinyl, propanol backbone C₂₂H₂₈NOCl ~358.9
Propranolol Hydrochloride 1-(isopropylamino), 3-(1-naphthyloxy), 2-propanol backbone C₁₆H₂₁NO₂·HCl 295.81
1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl 1,3-diphenyl, pyrrolidinyl, propane backbone (no hydroxyl group) C₁₉H₂₃N·HCl 301.9

Key Observations :

  • Aromaticity: The target compound and 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl share diphenyl groups, enhancing lipophilicity. Propranolol, however, uses a naphthyloxy group for aromatic interactions.
  • Functional Groups: The hydroxyl group in the target compound and propranolol may increase solubility in polar solvents compared to the non-hydroxylated analog in .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name Solubility (mg/ml) Storage Conditions
1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol HCl Predicted: Moderate in DMSO/ethanol (analogous to ) Likely -20°C
1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl DMF: 12, DMSO: 5, Ethanol: 30, PBS: 10 -20°C
Propranolol Hydrochloride High water solubility (due to ionic HCl salt) Room temperature

Key Observations :

  • The hydroxyl group in the target compound may enhance aqueous solubility compared to the non-hydroxylated diphenyl analog, though less than propranolol’s ionic form.
  • Stability likely requires low-temperature storage, as seen in structurally related compounds.

Pharmacological and Functional Insights

  • Propranolol Hydrochloride: A β-blocker targeting adrenergic receptors. The naphthyloxy group is critical for receptor binding. The target compound’s diphenyl groups may instead favor interactions with lipid-rich environments or CNS receptors.
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl : Used in dissociative anesthetic research. The absence of a hydroxyl group in this compound suggests the target compound’s -OH group could modulate selectivity or metabolism.
  • Pyrrolidinyl Acetic Acid Derivatives () : Recent patents highlight pyrrolidinyl groups in lysophosphatidic acid (LPA) antagonists. The target compound’s pyrrolidinyl moiety may similarly influence receptor antagonism but with distinct selectivity due to diphenyl and isopropyl substituents.

Biological Activity

1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride, commonly known as a derivative of diphenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on the central nervous system (CNS), particularly in relation to its analgesic and stimulant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H30ClNO\text{C}_{22}\text{H}_{30}\text{Cl}\text{N}\text{O}

This structure includes a propanol backbone with two phenyl groups and a pyrrolidine ring, contributing to its unique pharmacological profile.

1. Analgesic Properties

Research has indicated that compounds similar to this compound exhibit significant analgesic activity. Studies have shown that these compounds can modulate pain pathways in the CNS, potentially through interactions with opioid receptors or other neurotransmitter systems1.

Case Study:
In a study examining the analgesic effects of related diphenylpropanolamines, it was found that these compounds significantly reduced pain responses in animal models, demonstrating a dose-dependent relationship with efficacy2.

2. Stimulant Effects

The stimulant properties of this compound have also been explored. It is believed to enhance dopaminergic activity in the brain, which may contribute to increased alertness and energy levels. This effect is particularly relevant in the context of attention disorders and fatigue-related conditions.

Research Findings:
A comprehensive study evaluated the stimulatory effects of various diphenyl derivatives on locomotor activity in rodents. The results indicated that doses of this compound led to increased activity compared to control groups3.

3. Anticancer Activity

Emerging research suggests potential anticancer properties associated with this compound. Similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest1.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
1,1-Diphenyl-2-isopropyl...5.57MDA-MB-231 (Breast)
Related Chalcone Derivative0.08WiDr (Colorectal)
Another Diphenyl Derivative0.12GL261 (Brain)

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to determine its absorption, distribution, metabolism, and excretion (ADME). Initial findings suggest that it has a relatively short half-life, indicating rapid metabolism which may limit its therapeutic efficacy unless administered frequently2.

In Vivo Studies:
In vivo studies using animal models revealed that after administration, the compound showed significant systemic exposure but was rapidly cleared from circulation due to metabolic processes involving cytochrome P450 enzymes2.

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